N-(2,4-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the Thienylcarbonyl Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
Coupling with Hydrazinecarbothioamide: The thiophene-2-carbonyl chloride is then reacted with hydrazinecarbothioamide under controlled conditions to form the desired product.
Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to introduce the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-(2-furylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2,4-Dimethoxyphenyl)-2-(2-pyridylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of both the dimethoxyphenyl and thienylcarbonyl groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Properties
Molecular Formula |
C14H15N3O3S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C14H15N3O3S2/c1-19-9-5-6-10(11(8-9)20-2)15-14(21)17-16-13(18)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,21) |
InChI Key |
FFPICOIDDVBDCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
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